molecular formula C24H27N3O3 B11422722 5-butyl-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-butyl-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11422722
M. Wt: 405.5 g/mol
InChI Key: PTAHSPCWEZSCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-butyl-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles This compound is characterized by its unique structure, which includes a butyl group, a hydroxyphenyl group, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[3,4-c]pyrazole core. Commonly used reagents include hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions using phenol derivatives.

    Incorporation of the Propoxyphenyl Group: The propoxyphenyl group can be attached through nucleophilic substitution reactions using propoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic and nucleophilic reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-butyl-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors, leading to modulation of cellular signaling pathways.

    DNA Interaction: Interacting with DNA, potentially leading to changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-butyl-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the propoxyphenyl group, in particular, may contribute to unique interactions with biological targets and enhanced solubility in organic solvents.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

5-butyl-3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H27N3O3/c1-3-5-14-27-23(16-10-12-17(13-11-16)30-15-4-2)20-21(25-26-22(20)24(27)29)18-8-6-7-9-19(18)28/h6-13,23,28H,3-5,14-15H2,1-2H3,(H,25,26)

InChI Key

PTAHSPCWEZSCFK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.